molecular formula C19H18O B14447470 Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- CAS No. 74152-33-3

Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)-

Cat. No.: B14447470
CAS No.: 74152-33-3
M. Wt: 262.3 g/mol
InChI Key: PVAYOBPFYZHJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- is an organic compound that belongs to the class of cyclopentanones. This compound is characterized by the presence of a cyclopentanone ring substituted with phenylmethyl and phenylmethylene groups. It is a versatile molecule with significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- typically involves the reaction of cyclopentanone with benzyl chloride and benzaldehyde under basic conditions. The reaction proceeds through a series of steps including nucleophilic substitution and aldol condensation. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethyl and phenylmethylene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylmethyl and phenylmethylene groups play a crucial role in the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2-methyl-3-[(phenylmethyl)thio]-
  • Cyclopentanone, 2-(phenylmethyl)-3-(phenylmethylene)-

Uniqueness

Cyclopentanone, 2-(phenylmethyl)-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74152-33-3

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

2-benzyl-5-benzylidenecyclopentan-1-one

InChI

InChI=1S/C19H18O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13,18H,11-12,14H2

InChI Key

PVAYOBPFYZHJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.